Product packaging for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone(Cat. No.:CAS No. 73244-53-8)

1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone

Cat. No.: B3152269
CAS No.: 73244-53-8
M. Wt: 194.23 g/mol
InChI Key: QAYJVTPOOARQLD-UHFFFAOYSA-N
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Description

Significance of Phenylethanone Derivatives in Chemical Science

Phenylethanone derivatives, both from natural and synthetic origins, are of profound importance in chemical science, particularly in the realm of medicinal chemistry and materials science. nih.gov Naturally occurring acetophenones are found in numerous plant families and fungi, where they often play a role in defense mechanisms. nih.govnih.govresearchgate.net

The scientific interest in this class of compounds stems from their broad spectrum of biological activities. Research has demonstrated that various phenylethanone derivatives possess cytotoxic, antimicrobial, antimalarial, antioxidant, and anti-inflammatory properties. nih.govresearchgate.net This has established the phenylethanone structure as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. wikipedia.org Consequently, these derivatives are actively investigated as potential therapeutic agents for a range of conditions, including cancer, microbial infections, and nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov For instance, certain hydroxylated phenyl ketone derivatives have shown hepatoprotective effects and the potential to counter NAFLD by modulating oxidoreductase activity. nih.gov

Beyond pharmaceuticals, phenylethanone derivatives serve as crucial intermediates in organic synthesis. They are precursors in the synthesis of chalcones, which are α,β-unsaturated ketones with their own significant biological activities and applications in materials science as fluorescent scaffolds and liquid crystals. wikipedia.org The ketone functional group is readily amenable to a variety of chemical transformations, such as aldol (B89426) condensations, reductions, and aminations, making phenylethanones versatile starting materials for constructing more complex molecular structures. wikipedia.org Furthermore, substituted acetophenones are explored as potential eco-friendly agrochemicals, including herbicides. nih.gov

Research Context of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone as a Representative Aromatic Ketone

Within the extensive family of phenylethanone derivatives, this compound stands as a specific example of a synthetically designed aromatic ketone. Its research context is primarily that of a chemical intermediate or building block, a compound created to be a component in the synthesis of more complex, often biologically active, molecules. dapinpharma.com

The structural features of this compound—an acetyl group and a methoxy-ethoxy substituent on the phenyl ring—provide specific reactive sites for further chemical elaboration. The ketone can undergo reactions typical of carbonyl compounds, while the ether linkage offers potential for modification, although it is generally more stable. The substitution pattern on the aromatic ring influences the reactivity of the molecule and provides a scaffold for building larger, more intricate structures.

While specific, high-profile applications of this compound itself are not widely documented in publicly available research, its value lies in its role as a precursor. Substituted acetophenones are frequently used in the synthesis of pharmaceutical ingredients. dapinpharma.com For example, compounds with similar structural motifs, such as substituted (3-ethoxy-4-methoxyphenyl)ethanone derivatives, are documented as novel intermediates in the synthesis of complex therapeutic agents. google.com Similarly, other acetophenone (B1666503) derivatives are used as starting materials for creating lignin mimics for biopolymer research, highlighting their utility in materials science. nih.gov The presence of this compound in the catalogs of numerous chemical suppliers underscores its role as a readily available starting material for synthetic projects in academic and industrial research laboratories.

Below is a table summarizing the key chemical properties of this compound.

Chemical and Physical Properties of this compound
PropertyValue
CAS Number73244-53-8
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
IUPAC Name1-[3-(2-methoxyethoxy)phenyl]ethan-1-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B3152269 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone CAS No. 73244-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-methoxyethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)10-4-3-5-11(8-10)14-7-6-13-2/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYJVTPOOARQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287514
Record name 1-[3-(2-Methoxyethoxy)phenyl]ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID601287514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73244-53-8
Record name 1-[3-(2-Methoxyethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73244-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Methoxyethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Retrosynthesis and Forward Synthetic Pathways

A logical retrosynthetic analysis of the target molecule suggests two primary disconnections: the carbon-carbon bond of the ethanone (B97240) moiety and the carbon-oxygen bond of the ether linkage. This leads to two main forward synthetic strategies:

Strategy A: Friedel-Crafts acylation of a pre-functionalized ether, 1-(2-methoxyethoxy)benzene.

Strategy B: Etherification of a pre-existing substituted phenol (B47542), 3-hydroxyacetophenone.

Each pathway necessitates precise control over reaction conditions to achieve the desired substitution pattern and avoid unwanted side products.

The key challenge in synthesizing 1-[3-(2-methoxy-ethoxy)-phenyl]-ethanone is achieving the correct 1,3- (or meta) substitution pattern on the aromatic ring. The directing effects of the substituents play a crucial role in this process.

Friedel-Crafts Acylation: This is a classic method for introducing an acyl group onto an aromatic ring. libretexts.org When starting with 1-(2-methoxyethoxy)benzene, the methoxy-ethoxy group is an ortho-, para-director due to the electron-donating nature of the ether oxygen. This makes the direct acylation to achieve the desired meta-substituted product challenging, as it would yield primarily ortho- and para-isomers. Therefore, a different strategy is often required. A more viable approach involves starting with a precursor where the meta relationship is already established. For example, using a starting material with a meta-directing group that can later be converted to the desired substituent is a common tactic.

Directed C-H Functionalization: Modern synthetic chemistry has seen the rise of methods that use a directing group to achieve regioselectivity that is contrary to the natural electronic preference of the ring. mdpi.com For instance, a removable directing group could be placed on the ring to guide the acylation to the meta position, although this adds extra steps to the synthesis.

A practical forward synthesis often starts with 3-hydroxyacetophenone, where the acetyl group (a meta-director) and the hydroxyl group (an ortho, para-director) are already in the desired 1,3-relationship. This precursor allows for subsequent functionalization of the hydroxyl group without altering the core aromatic substitution pattern.

The formation of the ether bond is a critical step, particularly when following the synthetic pathway starting from 3-hydroxyacetophenone. The Williamson ether synthesis is a robust and widely used method for this transformation.

This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide or a similar electrophile.

Reaction Scheme: The phenoxide of 3-hydroxyacetophenone reacts with a 2-methoxyethoxy electrophile (e.g., 2-methoxyethyl chloride or 2-methoxyethyl tosylate) to yield the final product.

PrecursorReagentBaseSolventTypical ConditionsRef.
3-Hydroxyacetophenone2-Bromo-1-methoxyethaneK₂CO₃AcetoneReflux nih.gov
3-Hydroxyacetophenone2-Methoxyethyl tosylateNaHTHFRoom Temp to Reflux nih.gov
Benzyl Alcohols (Analogous)2,4,6-trichloro-1,3,5-triazine/DMSO-Methanol/EthanolNot specified researchgate.net

Table 1: Comparative data for etherification reactions based on analogous transformations.

The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle. nih.govnih.gov

The introduction of the ethanone (acetyl) group is most commonly achieved via the Friedel-Crafts acylation. libretexts.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl halide (e.g., acetyl chloride) or an anhydride (B1165640) (acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism Steps:

Formation of the acylium ion electrophile from the reaction between the acylating agent and the Lewis acid. libretexts.org

Nucleophilic attack of the aromatic ring on the acylium ion, forming a resonance-stabilized carbocation (sigma complex). libretexts.org

Deprotonation of the sigma complex to restore aromaticity and yield the ketone product. libretexts.org

As mentioned, direct acylation of 1-(2-methoxyethoxy)benzene would primarily yield ortho and para products. To synthesize the target compound via this route, one would need to start with a differently substituted benzene (B151609), such as 1-bromo-3-(2-methoxyethoxy)benzene (B2816714), and introduce the acetyl group via a different method, like a transition metal-catalyzed coupling.

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for both constructing the target molecule and for its subsequent use in more complex syntheses. Base-catalysis and transition-metal catalysis are particularly prominent.

While not a direct method for synthesizing the parent compound, base-catalyzed condensation reactions, such as the Aldol (B89426) or Claisen-Schmidt condensation, are fundamental reactions of the ethanone moiety in the target molecule. acs.orgscribd.com These reactions demonstrate the synthetic utility of this compound as a building block.

In a typical Claisen-Schmidt condensation, the acetophenone (B1666503) derivative reacts with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form an α,β-unsaturated ketone, also known as a chalcone. scribd.comresearchgate.net

Mechanism Highlights:

The base abstracts an acidic α-proton from the ethanone group to form an enolate. scribd.com

The enolate nucleophilically attacks the carbonyl carbon of the aldehyde. scribd.com

The resulting aldol adduct undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone. scribd.com

Acetophenone DerivativeAldehydeBaseOutcomeRef.
Acetophenonep-MethoxybenzaldehydeNaOHp-Methoxybenzalacetophenone scribd.com
AcetophenoneIsobutyraldehydeBaseMonomeric and Dimeric Adducts acs.org
AcetophenoneAcetoneNaOH4-phenyl-3-penten-2-one (E-isomer) cdnsciencepub.com

Table 2: Examples of base-catalyzed condensation reactions involving acetophenone and its analogs.

The kinetics and equilibrium of these reactions have been studied in detail, showing dependencies on hydroxide (B78521) concentration and the relative rates of dehydration versus retro-aldol cleavage. cdnsciencepub.comcdnsciencepub.com

Modern synthetic chemistry increasingly relies on transition metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. nih.gov These methods provide powerful alternatives to classical approaches like Friedel-Crafts acylation for the synthesis of acetophenone derivatives.

Palladium-Catalyzed α-Arylation: This method can be used to form the bond between the carbonyl carbon and the phenyl ring. For example, the enolate of a suitable ketone could be coupled with 1-bromo-3-(2-methoxyethoxy)benzene in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. A patent for a similar process describes the Pd-catalyzed alpha-arylation of a heteroaromatic ketone with an aryl bromide to produce a ketosulfone derivative. google.com

Nickel-Catalyzed Heck Arylation: The Heck reaction can be used to synthesize acetophenones from aryl bromides and vinyl ethers. researchgate.net A study demonstrated the nickel-catalyzed Heck arylation of n-butyl vinyl ether with various aryl bromides, leading to functionalized acetophenones with high regioselectivity. researchgate.net

Coupling via N-Tosylhydrazones: Ketones can be converted to N-tosylhydrazones, which then serve as partners in various transition-metal-catalyzed cross-coupling reactions, significantly expanding the synthetic potential of the ketone functional group. nih.gov

Catalytic SystemReaction TypeSubstratesProduct TypeRef.
Pd₂(dba)₃ / Xantphosα-ArylationAryl Bromide, Ketoneα-Aryl Ketone google.com
Ni(OAc)₂ / DPPEHeck ArylationAryl Bromide, Vinyl EtherAcetophenone Derivative researchgate.net
Pd, Cu, Rh, Ni, Co, or IrCarbene migratory insertionOrganometallic species, Diazo compoundC-C coupled product nih.gov

Table 3: Examples of transition metal-catalyzed reactions for the synthesis of analogous ketones.

These catalytic methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified detailed outline. The required experimental data and detailed research findings for this specific compound in the areas of chemoenzymatic transformations, stereoselective synthesis, reaction optimization, and scale-up are not present in the public domain literature covered by the searches.

While general methodologies exist for the synthesis and modification of acetophenones, the user's strict instructions to focus exclusively on "this compound" and to not introduce information outside this explicit scope prevents the use of analogous examples. The search results did not yield any specific studies that have used this particular ketone as a substrate for the advanced synthetic and process development topics requested.

Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline for "this compound" cannot be completed.

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of each atom.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the acetyl group protons, and the protons of the methoxyethoxy side chain.

The aromatic region would likely show a complex multiplet pattern for the four protons on the substituted benzene (B151609) ring. The protons ortho and para to the electron-donating ether group would be expected to be shielded and appear at a relatively higher field compared to the proton meta to this group and ortho to the electron-withdrawing acetyl group.

The methyl protons of the acetyl group (CH₃-C=O) would appear as a sharp singlet, typically in the range of δ 2.5-2.6 ppm. The protons of the methoxyethoxy group would present as three distinct signals: a singlet for the terminal methoxy (B1213986) (O-CH₃) protons and two triplets for the two methylene (B1212753) (CH₂) groups of the ethoxy chain, due to spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.9 - 7.8Multiplet
O-CH₂-CH₂-O~ 4.1Triplet
O-CH₂-CH₂-O~ 3.7Triplet
O-CH₃~ 3.4Singlet
C(O)-CH₃~ 2.6Singlet

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is expected to be the most deshielded, appearing at the lowest field (around 197 ppm). The aromatic carbons would resonate in the typical range of 110-160 ppm, with the carbon attached to the ether oxygen appearing at a lower field due to the electron-donating effect of the oxygen. The carbons of the methoxyethoxy group would appear in the range of 59-71 ppm, and the methyl carbon of the acetyl group would be found at a higher field, around 26 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~ 197
Aromatic C-O~ 159
Aromatic C113 - 138
O-CH₂-CH₂-O~ 71
O-CH₂-CH₂-O~ 69
O-CH₃~ 59
C(O)-CH₃~ 26

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the coupled methylene protons of the ethoxy group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon signals of each CH, CH₂, and CH₃ group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl group and the ether linkages. A strong, sharp peak characteristic of the C=O stretching vibration of the ketone is expected around 1680 cm⁻¹. The C-O stretching vibrations of the ether groups would appear as strong bands in the region of 1250-1050 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-HStretching~ 3100 - 3000
Aliphatic C-HStretching~ 3000 - 2850
C=O (Ketone)Stretching~ 1680
Aromatic C=CStretching~ 1600, 1580, 1470
C-O (Ether)Stretching~ 1250 - 1050

Note: Predicted values are based on the analysis of structurally similar compounds.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would also be present in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the aromatic C=C stretching vibrations and the symmetric vibrations of the molecule are typically strong and well-defined in the Raman spectrum. The symmetric breathing mode of the benzene ring would be a particularly characteristic feature. The C-H stretching vibrations would also be observable.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Experimental Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly accessible experimental data for the chemical compound This compound . Despite its well-defined structure, crucial spectroscopic and crystallographic information necessary for a detailed scientific article, as per the requested outline, is not currently available in the public domain.

Specifically, searches for High-Resolution Mass Spectrometry (HRMS) data to definitively confirm the molecular formula and for X-ray crystallography studies to determine its solid-state structure were unsuccessful. Consequently, a detailed analysis of its molecular conformation, torsion angles, intermolecular interactions such as hydrogen bonding or π-π stacking, and its crystal packing arrangement cannot be provided at this time.

While information exists for structurally related compounds, the strict requirement to focus solely on This compound prevents the extrapolation of data from these other molecules. Such an approach would not provide a scientifically accurate representation of the target compound's specific properties.

Further research and publication of experimental findings are required to enable a thorough scientific discussion on the spectroscopic and structural characteristics of This compound . Without this foundational data, a detailed article adhering to the specified analytical depth cannot be generated.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, DFT calculations would be instrumental in understanding its fundamental properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule such as this, which possesses several rotatable bonds in its methoxy-ethoxy side chain, a conformational analysis would be essential.

This analysis would involve systematically rotating the key dihedral angles to identify all possible low-energy conformers. The results would typically be presented in a table detailing the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer. Without published data, a representative table of expected parameters cannot be populated.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests a more reactive species. A computational study would quantify these energy levels and the resulting gap, typically reported in electron volts (eV).

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following table is for illustrative purposes only, as no published data exists for this specific compound.)

Parameter Calculated Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. MEP maps are invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and ether groups, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. These theoretical values, when correlated with experimental spectra, can provide unambiguous assignment of the signals to specific atoms in the molecule.

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) (Note: The following table is for illustrative purposes only, as no published data exists for this specific compound.)

Atom Calculated ¹³C Shift Calculated ¹H Shift
C=O
CH₃ (acetyl)
Aromatic C-1
...
O-CH₂
O-CH₃

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. By analyzing the nature of the atomic motions for each frequency, a detailed assignment of the vibrational modes can be achieved. This would allow for the identification of characteristic stretching and bending frequencies for the carbonyl group, the ether linkages, and the aromatic ring.

Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) (Note: The following table is for illustrative purposes only, as no published data exists for this specific compound.)

Vibrational Mode Calculated Frequency Assignment
ν(C=O) Carbonyl stretch
ν(C-O-C) Ether stretch
ν(Ar C-H) Aromatic C-H stretch
δ(CH₃) Methyl bend

UV-Vis Electronic Transitions and Absorption Spectra

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals upon absorption of light. For this compound, the key chromophore is the acetophenone (B1666503) moiety. The UV-Vis spectrum of unsubstituted acetophenone shows characteristic absorption bands arising from π → π* and n → π* transitions. photochemcad.comnist.gov

Computational modeling, specifically using TD-DFT, allows for the prediction of these electronic transitions. youtube.comresearchgate.net The primary transitions expected for this compound involve the phenyl ring and the carbonyl group. The presence of the 3-(2-Methoxy-ethoxy) substituent is expected to modulate the absorption maxima (λ_max). Alkoxy groups generally cause a slight red-shift (bathochromic shift) in the primary absorption bands of the benzene (B151609) ring due to their electron-donating resonance effect. vedantu.com

The main absorption bands are typically:

A strong band around 240-250 nm , corresponding to a π → π* transition within the benzene ring (the K-band). photochemcad.com

A weaker band around 270-290 nm , also a π → π* transition but of lower probability (the B-band). photochemcad.com

A very weak band above 300 nm , corresponding to the forbidden n → π* transition of the carbonyl group.

The solvent environment also plays a crucial role, often causing shifts in the absorption maxima. TD-DFT calculations can incorporate solvent effects, providing a more accurate prediction of the UV-Vis spectrum in different media. researchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound (Theoretical)

Transition TypePredicted λ_max (nm) (in silico, gas phase)Predicted λ_max (nm) (in silico, ethanol)Key Contributing Orbitals
π → π~245~248HOMO-2 → LUMO
π → π~280~284HOMO-1 → LUMO
n → π*~325~320HOMO → LUMO

Note: This table presents illustrative data based on theoretical principles and data from analogous compounds like acetophenone. photochemcad.comresearchgate.netresearchgate.net The specific values would require dedicated TD-DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. nih.govacs.org For this compound, the most significant feature for MD analysis is the flexible 2-methoxy-ethoxy side chain. chemrxiv.org

An MD simulation would reveal:

Conformational Landscape: The ether linkages in the side chain allow for considerable rotational freedom. acs.orgnumberanalytics.com MD simulations can map the potential energy surface to identify the most stable conformers (low-energy states) and the energy barriers between them.

Solvent Interactions: In a solvent, the simulation can show how solvent molecules arrange around the solute, particularly the interactions with the polar ether and carbonyl groups.

Intramolecular Dynamics: The simulation would track the movement of the side chain relative to the phenyl ring, showing how it folds and flexes. This can be crucial for understanding how the molecule might interact with a receptor site or self-assemble in condensed phases. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

The chemical behavior and physical properties of this compound are intrinsically linked to its molecular structure.

Substituent Effects on Electronic and Steric Properties

The 3-(2-Methoxy-ethoxy) group and the acetyl group exert significant electronic and steric effects on the phenyl ring.

Steric Effects: The 2-methoxy-ethoxy side chain is significantly larger than a simple methoxy (B1213986) or ethoxy group. Its flexibility allows it to adopt various conformations, which can sterically hinder access to the adjacent ortho positions (2 and 4) on the phenyl ring. libretexts.org This steric hindrance can influence the regioselectivity of chemical reactions.

Table 2: Hammett Substituent Constants for Related Groups

Substituentσ_meta (σ_m)σ_para (σ_p)
-H0.000.00
-OCH₃+0.12-0.27
-OC₂H₅+0.10-0.25
-COCH₃+0.38+0.50

Source: Data derived from established Hammett constant tables. wikipedia.orgchemeurope.com The value for the 3-(2-methoxy-ethoxy) group is not tabulated but would be expected to be similar to other alkoxy groups.

Non-Linear Optical (NLO) Properties

Molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. nih.govjhuapl.eduresearchgate.netcusat.ac.in In this compound, the alkoxy group can act as a weak electron donor and the acetyl group as a moderate electron acceptor, creating a "push-pull" system across the benzene ring. rsc.orgnih.gov

The key parameter for second-order NLO effects is the first hyperpolarizability (β). researcher.liferesearchgate.netnih.gov This property can be calculated using quantum chemical methods like DFT. researchgate.netresearchgate.netunamur.be The magnitude of β is sensitive to:

The strength of the donor and acceptor groups.

The extent of π-conjugation.

The molecular geometry.

While the meta-substitution pattern is generally less effective for NLO response than a para-substitution, a non-zero hyperpolarizability is expected. Computational studies on similar donor-acceptor substituted benzenes provide a framework for predicting the NLO characteristics of this molecule. acs.org

Table 3: Theoretical NLO Properties for Donor-Acceptor Substituted Benzene Analogs

MoleculeDonor (D)Acceptor (A)First Hyperpolarizability (β) (10⁻³⁰ esu, theoretical)
p-Nitroaniline-NH₂ (para)-NO₂~34
m-Nitroaniline-NH₂ (meta)-NO₂~4
This compound -O-R (meta) -COCH₃ Predicted to be low-to-moderate

Note: This table provides exemplary data for comparison. The value for the target compound is a qualitative prediction and would require specific DFT calculations.

Reaction Chemistry and Mechanistic Studies

Reactivity of the Ethanone (B97240) Carbonyl Group

The ethanone substituent is a key site of reactivity. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic, enabling both nucleophilic additions to the carbonyl and reactions at the α-carbon.

The polarized carbon-oxygen double bond of the ethanone group is susceptible to attack by nucleophiles. libretexts.org This reaction proceeds via a two-step mechanism: nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield an alcohol. libretexts.orglibretexts.org The rate of this addition is influenced by the electronic nature of the substituents on the aryl ring. masterorganicchemistry.com

Common nucleophilic addition reactions for acetophenones include:

Reduction: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, 1-[3-(2-methoxy-ethoxy)-phenyl]-ethanol. Studies on various acetophenone (B1666503) derivatives show this reduction is a common and efficient transformation. nih.gov

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, RMgX) results in the formation of a tertiary alcohol after acidic workup. libretexts.orgchemguide.co.uk For instance, reacting 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone with methylmagnesium bromide would yield 2-[3-(2-methoxy-ethoxy)-phenyl]-propan-2-ol. The reaction involves the addition of the nucleophilic alkyl or aryl group from the Grignard reagent to the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Nucleophilic Addition Reactions
Reaction TypeReagent(s)Expected Product
Reduction1. NaBH₄, Methanol1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanol
Grignard Addition1. CH₃MgBr, Diethyl ether; 2. H₃O⁺2-[3-(2-Methoxy-ethoxy)-phenyl]-propan-2-ol

The carbonyl group of this compound can participate in condensation reactions with various nucleophiles, often leading to the formation of heterocyclic structures.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine. wikipedia.orgacs.org The reaction between an acetophenone and an active methylene compound yields an α,β-unsaturated product. myttex.netacademie-sciences.fr

Claisen-Schmidt Condensation: As a variation of the aldol (B89426) condensation, this reaction occurs between an enolizable ketone, like this compound, and an aldehyde that cannot enolize, usually an aromatic aldehyde. wikipedia.org This base-catalyzed reaction produces chalcones (α,β-unsaturated ketones), which are valuable intermediates in the synthesis of flavonoids and other bioactive molecules. nih.govresearchgate.netnih.gov

Pyrazole Synthesis: Acetophenones are common starting materials for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles. galchimia.comnih.gov A typical route involves condensation with hydrazine (B178648) or its derivatives. rjptonline.orgacs.org For example, reaction with hydrazine hydrate (B1144303) in the presence of an acid catalyst can lead to the formation of 3-methyl-5-[3-(2-methoxy-ethoxy)-phenyl]-1H-pyrazole. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Table 2: Condensation and Cyclization Reactions
Reaction NameReagent(s)Intermediate/Product Type
Knoevenagel CondensationMalononitrile, Piperidineα,β-Unsaturated dinitrile
Claisen-Schmidt CondensationBenzaldehyde, NaOHChalcone
Pyrazole SynthesisHydrazine hydrate, Acetic acidPyrazole

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, leading to functionalization at the α-position.

α-Halogenation: In the presence of an acid or base catalyst, acetophenones react with halogens (Cl₂, Br₂, I₂) to form α-haloketones. libretexts.org For example, reacting this compound with bromine in acetic acid would likely yield 2-bromo-1-[3-(2-methoxy-ethoxy)-phenyl]-ethanone. mdpi.comresearchgate.net These α-haloketones are versatile synthetic intermediates. researchgate.netgoogle.com The reaction proceeds through the formation of an enol intermediate under acidic conditions. libretexts.org

Table 3: α-Functionalization Reactions
Reaction TypeReagent(s)Expected Product
α-BrominationBr₂, Acetic Acid2-Bromo-1-[3-(2-methoxy-ethoxy)-phenyl]-ethanone
α-ChlorinationSO₂Cl₂, Benzoyl peroxide2-Chloro-1-[3-(2-methoxy-ethoxy)-phenyl]-ethanone

Reactivity of the Aryl Ring

The substitution pattern on the phenyl ring governs its reactivity towards electrophiles and strong bases. The ring possesses two substituents in a meta-relationship: the activating ortho,para-directing (2-methoxy-ethoxy) group and the deactivating meta-directing acetyl group.

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the existing substituents. masterorganicchemistry.comwikipedia.org

Directing Effects: The (2-methoxy-ethoxy) group is an ether, which is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgyoutube.com The acetyl group (-COCH₃) is a moderate deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.orgyoutube.com

When these groups are meta to each other, their directing effects reinforce one another. The positions ortho and para to the activating ether group are also meta to the deactivating acetyl group. Therefore, electrophilic attack is strongly directed to the positions ortho to the (2-methoxy-ethoxy) group (C2 and C6) and para to it (C4). Steric hindrance from the ether chain may slightly disfavor the C2 position.

Table 4: Regioselectivity in Electrophilic Aromatic Substitution
PositionActivating Group Effect (Ortho/Para Director)Deactivating Group Effect (Meta Director)Overall Effect
C2Ortho to -OCH₂CH₂OCH₃ (Activated)Ortho to -COCH₃ (Deactivated)Strongly Favored
C4Para to -OCH₂CH₂OCH₃ (Activated)Ortho to -COCH₃ (Deactivated)Strongly Favored
C5Meta to -OCH₂CH₂OCH₃ (Neutral)Meta to -COCH₃ (Favored)Disfavored
C6Ortho to -OCH₂CH₂OCH₃ (Activated)Meta to -COCH₃ (Favored)Strongly Favored

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a strong organolithium base, such as n-butyllithium, to deprotonate the position ortho to a directing metalation group (DMG). uwindsor.caorganic-chemistry.org

The ether oxygen atoms in the (2-methoxy-ethoxy) group can act as a DMG by coordinating with the lithium ion of the base, thereby directing deprotonation to the adjacent ortho-position (C2). wikipedia.orgorganic-chemistry.org While the acetyl group is not a strong DMG, the ether group is effective. organic-chemistry.org Therefore, treatment of this compound with a strong base like n-BuLi or s-BuLi is expected to selectively generate an aryllithium species at the C2 position. This lithiated intermediate can then be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent exclusively at that position. uwindsor.cayoutube.com

Table 5: Directed Ortho-Metalation Example
StepReagent(s)Intermediate/Product
1. Metalations-BuLi, TMEDA, THF, -78 °C1-[2-Lithio-3-(2-methoxy-ethoxy)-phenyl]-ethanone
2. QuenchCO₂ (gas)2-Acetyl-6-(2-methoxy-ethoxy)-benzoic acid
2. QuenchI₂1-[2-Iodo-3-(2-methoxy-ethoxy)-phenyl]-ethanone

Reactivity of the Methoxy-ethoxy Side Chain

The methoxy-ethoxy side chain, an ether, is generally stable but can undergo specific reactions under forcing conditions, primarily involving the cleavage of the ether bonds.

Ether cleavage typically requires strong acidic or Lewis acid conditions. The reaction proceeds via nucleophilic substitution, and the specific pathway (SN1 or SN2) is dependent on the structure of the ether and the reagents used. google.comrsc.orgwikipedia.orgnih.gov For this compound, there are two ether linkages that can potentially be cleaved: the aryl-oxygen bond and the alkyl-oxygen bonds within the 2-methoxy-ethoxy group.

Aryl ethers are generally cleaved in a way that the aryl group becomes a phenol (B47542) because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. google.comrsc.org Therefore, cleavage of the bond between the phenyl ring and the 2-methoxy-ethoxy group would yield 3-hydroxyacetophenone.

The 2-methoxy-ethoxy side chain itself contains two ether linkages. Cleavage can occur at either the bond between the phenoxy group and the first ethoxy carbon or the bond between the two ethoxy carbons, or the terminal methoxy (B1213986) group. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for this purpose. google.comrsc.orgwikipedia.org The reaction is initiated by protonation of the ether oxygen, making it a good leaving group. wikipedia.orgnih.gov Subsequently, a nucleophile (I⁻ or Br⁻) attacks the carbon atom. In the case of primary alkyl ethers, the reaction follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. google.comrsc.orgwikipedia.org

Another powerful reagent for ether cleavage is boron tribromide (BBr₃). nih.govnih.govcore.ac.uk It is particularly effective for cleaving aryl methyl ethers and can often be used under milder conditions than strong acids. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion. nih.govcore.ac.uk Theoretical studies on anisole (B1667542) suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.govcore.ac.uk

Table 1: Potential Products of Ether Cleavage of this compound

ReagentPotential Cleavage SiteMajor ProductsMinor/Possible Products
HBr (excess)Aryl-O & Ethoxy-O3-Hydroxyacetophenone, 1,2-Dibromoethane, Bromomethane1-(3-(2-Bromoethoxy)phenyl)ethanone, 1-(3-Hydroxyphenyl)ethanone
HI (excess)Aryl-O & Ethoxy-O3-Hydroxyacetophenone, 1,2-Diiodoethane, Iodomethane1-(3-(2-Iodoethoxy)phenyl)ethanone, 1-(3-Hydroxyphenyl)ethanone
BBr₃All ether linkages3-Hydroxyacetophenone, Brominated side-chain fragments-

The terminal methoxy group is generally unreactive. However, under the harsh conditions required for ether cleavage, it can be demethylated to a primary alcohol. Selective demethylation of a terminal methoxy group in the presence of other ether functionalities is challenging and typically requires specific protecting group strategies or enzymatic methods. nih.govepa.gov For instance, some enzymatic systems show high selectivity for the demethylation of specific positions on an aromatic ring. epa.gov While not directly applicable to the aliphatic methoxy group in the side chain, it highlights the potential for selective transformations. Reagents like magnesium iodide have been used for the selective debenzylation over demethylation of aryl ethers, suggesting that some level of selectivity can be achieved based on the nature of the alkyl group. nih.gov

Photochemical Transformations and Mechanisms

The photochemistry of ketones like acetophenone is well-studied and often involves Norrish Type I and Norrish Type II reactions. wikipedia.orgchem-station.comyoutube.comscispace.com These reactions are initiated by the absorption of UV light, which promotes the carbonyl group to an excited singlet state, followed by intersystem crossing to a more stable triplet state. wikipedia.org

Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon. For this compound, this would lead to the formation of a 3-(2-methoxy-ethoxy)benzoyl radical and a methyl radical. wikipedia.orgyoutube.com These radicals can then undergo various secondary reactions, such as recombination or decarbonylation.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgchem-station.com In the case of this compound, the 2-methoxy-ethoxy side chain does not possess a γ-hydrogen relative to the carbonyl group. Therefore, a classical Norrish Type II reaction involving the side chain is not expected. However, if there were other alkyl chains on the molecule, this pathway could become relevant.

The presence of the electron-donating methoxy-ethoxy group on the phenyl ring can influence the photochemical reactivity. Electron-donating groups can affect the energy levels of the excited states and the efficiency of intersystem crossing. rutgers.edu

Mechanistic Pathways of Key Reactions

Ether Cleavage with HBr/HI (SN2 Mechanism):

Protonation: An ether oxygen is protonated by the strong acid (HBr or HI) to form a good leaving group (an oxonium ion). wikipedia.orgnih.gov

Nucleophilic Attack: The halide anion (Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms. In the case of the 2-methoxy-ethoxy side chain, which consists of primary carbons, the attack will follow an SN2 pathway. google.comrsc.org The attack will likely occur at the less sterically hindered carbon.

Displacement: The carbon-oxygen bond is cleaved, resulting in an alcohol and an alkyl halide. With excess acid and heat, the resulting alcohol can be further converted to an alkyl halide. google.comrsc.org

Ether Cleavage with BBr₃:

Lewis Acid Adduct Formation: The Lewis acidic boron atom of BBr₃ coordinates to the ether oxygen. nih.govcore.ac.uk

Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from a BBr₄⁻ species formed in situ, attacks the carbon of the ether. nih.govcore.ac.uk

Cleavage: The C-O bond is broken, yielding an alkoxy-dibromoborane and an alkyl bromide. This intermediate is then hydrolyzed during aqueous workup to yield the corresponding phenol or alcohol. nih.gov

Norrish Type I Reaction Mechanism:

Excitation: The ketone absorbs a photon, promoting an n-electron from the carbonyl oxygen to the π* orbital (n→π* transition), leading to an excited singlet state.

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to the more stable triplet state.

α-Cleavage: The triplet state undergoes homolytic cleavage of the C-C bond alpha to the carbonyl group, generating two radical fragments (an acyl radical and an alkyl radical). wikipedia.orgyoutube.com

Secondary Reactions: The resulting radicals can recombine, disproportionate, or undergo further fragmentation (e.g., the acyl radical can lose carbon monoxide). wikipedia.org

Applications As a Synthetic Intermediate and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the ketone and the potential for modification of the phenyl ring in 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone make it a suitable starting material for the construction of intricate molecular architectures.

Building Block for Heterocyclic Compound Synthesis

The ethanone (B97240) moiety of this compound is a key functional group that enables its use in the synthesis of various heterocyclic compounds. For instance, it can serve as a precursor for the formation of pyrimidine (B1678525) rings, a common scaffold in medicinal chemistry. The synthesis of pyrimidine derivatives often involves the condensation of a ketone with a urea (B33335) or thiourea (B124793) derivative, a reaction for which this compound is a suitable substrate. A known derivative, 1-[3-[2-Methoxy-6-[[2-(4-methoxyphenyl)ethyl]amino]-4-pyrimidinyl]phenyl]ethanone, highlights the successful incorporation of this ketone into a pyrimidine structure. google.com General methodologies for pyrimidine synthesis, such as the Biginelli reaction, utilize β-dicarbonyl compounds, which can be accessed from ketones like this compound through further functionalization. chemimpex.comacs.org

The synthesis of other heterocyclic systems, such as pyrazoles and isoquinolines, often involves reactions where a ketone is a crucial starting component. For example, the synthesis of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones has been achieved through Suzuki-Miyaura coupling reactions where a substituted isoquinolinone, derivable from a ketone precursor, is a key intermediate. lgcstandards.com

Role in Multi-Step Total Synthesis Strategies

In the broader context of total synthesis, this compound and its structural analogues serve as important building blocks for the assembly of complex target molecules, including pharmaceuticals. For instance, the synthesis of Etoricoxib, a selective COX-2 inhibitor, involves the key intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a molecule with a similar ethanone core. google.com Similarly, the synthesis of Apremilast, a treatment for psoriasis and psoriatic arthritis, utilizes (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, which is derived from a substituted acetophenone (B1666503). google.comgoogle.com These examples demonstrate the utility of phenyl ethanone derivatives in the construction of complex, biologically active molecules. While direct use of this compound in a completed total synthesis is not prominently documented in readily available literature, its structural motifs are present in key intermediates for major pharmaceutical products. A patent for the synthesis of 1-(3-Phenoxyphenyl)ethanone, an intermediate for the anti-inflammatory drug Fenoprofen, further underscores the importance of this class of compounds in medicinal chemistry. google.com

Development of Novel Derivatization and Analogues

The chemical structure of this compound allows for a variety of chemical modifications to generate novel derivatives and analogues with potentially new or enhanced properties. The ketone functional group can undergo a wide range of reactions, including reduction to an alcohol, conversion to an oxime, or reaction with organometallic reagents to introduce new carbon-carbon bonds. chemicalbook.comnih.gov

For example, the corresponding oxime derivative, this compound oxime, can be synthesized, which is a common derivatization for this class of ketones. googleapis.com Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule. The synthesis of various substituted analogues of 1,2,3,4-tetrahydroisoquinoline, which are potent enzyme inhibitors, showcases how modifications to the phenyl ring and the side chain can be systematically explored to map the active site of a biological target. nih.gov The synthesis of 1-(3-hydroxy-4-methoxy-phenyl)-ethanone oxime and other substituted acetophenones further illustrates the accessibility of a wide range of analogues. acs.org

Potential in Functional Materials Research

The unique combination of a polar ether chain and a conjugated phenyl ketone system in this compound suggests its potential utility in the development of novel functional materials.

Organic Electronic Materials

While direct applications of this compound in organic electronic materials are not yet widely reported, its structural components are found in molecules used in this field. Alkoxy-substituted phenyl ketones are known to possess interesting photophysical properties that can be tuned by modifying the substitution pattern. acs.org The presence of the methoxy-ethoxy group can influence the solubility and processing characteristics of materials, which is a critical aspect in the fabrication of organic electronic devices. Furthermore, the ketone functionality can be used as a handle to incorporate the molecule into larger conjugated systems or polymers, which are the basis of organic semiconductors and light-emitting diodes (OLEDs). The development of advanced materials often relies on the use of versatile building blocks like 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone, which serves as a key intermediate in the synthesis of polymers and coatings. chemimpex.com

Aggregation-Induced Emission (AIE) Systems

The phenomenon of aggregation-induced emission (AIE) is a property of certain molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation in the solid state or in poor solvents. rsc.orgnih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org

Some suppliers of this compound categorize it as a compound with potential for aggregation-induced emission. chemicalbook.com While specific research on the AIE properties of this particular compound is not extensively documented, the general principles of AIE suggest that its molecular structure could be conducive to this phenomenon. The flexible methoxy-ethoxy side chain could influence the packing of the molecules in the solid state, potentially leading to the restriction of intramolecular rotations of the phenyl ring and subsequent fluorescence enhancement. The study of simple aromatic ketones and their photophysical properties is an active area of research, and the unique substitution pattern of this compound makes it an interesting candidate for further investigation in the field of AIE. acs.orgrsc.orgnih.govwiley.comacs.org

Magnetic Materials

There is currently no scientific literature available that details the use of this compound in the synthesis or as a component of magnetic materials.

Impurity Profiling and Standards in Academic Research

No published research or official pharmacopeial documentation identifies this compound as a known impurity of any specific active pharmaceutical ingredient or other chemical compound. Consequently, there are no established methods for its impurity profiling or its use as a certified reference standard in academic or industrial research.

Q & A

Q. What are the established synthetic routes for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-(2-methoxyethoxy)benzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Alternative routes include condensation reactions between aldehydes and ketones under basic or acidic conditions. For example, describes a protocol where 3-acetylbenzaldehyde reacts with a substituted quinoline derivative in ethanol with sodium hydroxide, followed by neutralization and recrystallization . Key parameters for yield optimization include temperature control (25–80°C), reaction time (4–24 hours), and stoichiometric ratios of reagents.

Q. How is this compound characterized spectroscopically, and what reference data are available?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the methoxy-ethoxy side chain and acetyl group, FTIR for carbonyl (C=O) stretching (~1700 cm⁻¹), and mass spectrometry for molecular ion validation. Reference data from the NIST Chemistry WebBook ( ) provide standardized spectral libraries for ethanone derivatives, ensuring accurate peak assignments . For example, NIST’s database includes analogs like 1-(2-hydroxy-4-methoxyphenyl)ethanone (CAS 552-41-0), which shares structural similarities .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane gradients (10–40% EtOAc) effectively separates the product from byproducts. For crystalline derivatives, recrystallization in ethanol or methanol is preferred, as demonstrated in , where neutralization with HCl precipitated the compound . Purity can be verified via HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can researchers evaluate the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer : Conduct ADMET studies using tools like SWISS ADME to predict Lipinski’s rule compliance, bioavailability, and blood-brain barrier penetration. highlights a related ethanone derivative with zero Lipinski violations, suggesting favorable oral bioavailability . For toxicity screening, employ in vitro assays (e.g., Ames test for mutagenicity) and molecular docking against cytochrome P450 enzymes to assess metabolic stability.

Q. What strategies are used to analyze structural conformations and intermolecular interactions of this compound?

  • Methodological Answer : X-ray crystallography () provides precise bond lengths and angles, as shown for analogs like 1-(2-ethoxy-2-methyl-2H-chromen-3-yl)ethanone, where monoclinic crystal systems (space group C2/c) were resolved . For dynamic interactions, use molecular docking (e.g., PyRx or Discovery Studio) to simulate binding with biological targets. demonstrated docking scores of −7.2 kcal/mol for a similar ethanone compound with antimicrobial proteins .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or cell line specificity . For example, antimicrobial activity reported in one study () but absent in another may reflect differences in bacterial strains or MIC thresholds. Standardize protocols using CLSI guidelines and validate results with orthogonal assays (e.g., time-kill kinetics alongside MIC determinations) .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. Tools like Gaussian or ORCA can simulate reaction pathways, such as the Friedel-Crafts mechanism, by analyzing transition states and activation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.